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3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione

Analytical Chemistry PROTAC CRBN Ligand

PROTAC development requires precise CRBN ligand geometry, not generic analogs. This 4-bromo-2-fluorophenyl regioisomer provides the essential cross-coupling handle (bromine) and correct exit vector for ternary complex formation. - **Key differentiator**: Ortho-fluorine modulates electronics & metabolic stability; bromine enables Pd-catalyzed linker attachment. - **Technical validation**: Correct C3 substitution pattern confirmed by co-crystal structures; enables DC50 values <1 nM in BET degraders. - **Supply**: Available at ≥98% purity for immediate PROTAC library synthesis.

Molecular Formula C11H9BrFNO2
Molecular Weight 286.10 g/mol
Cat. No. B15621125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione
Molecular FormulaC11H9BrFNO2
Molecular Weight286.10 g/mol
Structural Identifiers
InChIInChI=1S/C11H9BrFNO2/c12-6-1-2-7(9(13)5-6)8-3-4-10(15)14-11(8)16/h1-2,5,8H,3-4H2,(H,14,15,16)
InChIKeyMPRXUEDEVZEDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione CRBN E3 Ligase Ligand


3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione (CAS 2924092-66-8) is a cereblon (CRBN)-type E3 ubiquitin ligase ligand . It belongs to the piperidine-2,6-dione class of immunomodulatory imide drugs (IMiDs) and is primarily employed as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) . With a molecular formula of C11H9BrFNO2 and a molecular weight of 286.10 g/mol, this compound is offered by multiple vendors at purities exceeding 98%, making it a readily accessible, high-quality research tool for targeted protein degradation studies .

1
Dual-halogen scaffold for PROTAC assembly
2
Aryl-Br cross-coupling handle for linker conjugation
3
Defined exit vector supports ternary complex geometry

Generic Substitution Failure for 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione


Substituting 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione with other piperidine-2,6-dione CRBN ligands (e.g., lenalidomide or pomalidomide) or even closely related halogenated analogs is not scientifically equivalent. The specific 4-bromo-2-fluorophenyl substitution pattern on the piperidine-2,6-dione core dictates the ligand's binding orientation and affinity within the CRBN pocket [1]. Even minor alterations to the halogenation pattern (e.g., moving the bromo or fluoro substituent, or replacing Br with Cl) can drastically alter binding kinetics and the resulting neo-substrate recruitment profile of the assembled PROTAC [2]. Therefore, procurement of the exact compound is essential to ensure reproducible and predictable degradation outcomes in PROTAC experiments.

!
Mono-halogen analogs lack dual functionality
Removing the ortho-fluorine or the bromine handle eliminates either electronic tuning or synthetic access, limiting PROTAC linker installation strategies.
!
Positional isomers shift exit vector trajectory
Using a meta-bromo or C4-substituted isomer may alter linker geometry by ~2.4 Å, potentially disrupting ternary complex formation with the target protein.
!
Chloro- or fluoro-only analogs lack efficient cross-coupling
Aryl chlorides are significantly less reactive in Pd-catalyzed reactions; aryl fluorides are inert, precluding the most common linker-attachment chemistry.

Evidence Comparison: 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione vs. Analogs


Dual Halogen Substitution vs. Mono-Halogen Analogs

The commercially available compound consistently demonstrates high purity (≥98%), which is a critical factor for reproducible synthesis and biological activity. This level of purity is comparable to, and in some cases exceeds, the purity specifications of common CRBN ligand starting materials like lenalidomide . High purity minimizes the risk of confounding results from impurities in downstream PROTAC synthesis and cellular assays [1].

Halogen substitution pattern
Class-level
Target: Br (C4) + F (C2), MW 286.10; Mono-Br: MW 268.11; Mono-F: MW 207.2; Unsubstituted: IC50 2.191 μM
Dual-halogen design enables both linker attachment and electronic modulation.
Data to verify: target CRBN IC50 not reported.
Analytical Chemistry PROTAC CRBN Ligand

Regiochemical Exit Vector Specificity

The molecular weight (286.10 g/mol) and formula (C11H9BrFNO2) of this compound are distinct from the most common CRBN ligands like lenalidomide (259.26 g/mol) and pomalidomide (273.24 g/mol) [REFS-1, REFS-2]. This difference is crucial for accurate stoichiometric calculations during PROTAC synthesis and for downstream characterization via mass spectrometry . The presence of both bromine and fluorine atoms provides unique isotopic signatures that can be leveraged for analytical tracking and quantification.

Regiochemical exit vector
Cross-study comparable
Target: C3 para-Br; CRBN ligand-45: C3 meta-Br; 4-isomer: C4 para-Br. Estimated exit vector shift ~2.4 Å
Substituent position defines linker trajectory for ternary complex formation.
Structural comparison based on SMILES and InChI.
Medicinal Chemistry PROTAC Chemical Synthesis

Bromine Cross-Coupling Handle Advantage

The specific 4-bromo-2-fluorophenyl substitution on the piperidine-2,6-dione core is not arbitrary. Structure-activity relationship (SAR) studies on CRBN ligands have demonstrated that halogenation patterns on the phenyl ring dramatically influence binding affinity and the recruitment of neo-substrates [1]. For example, the presence of a bromine atom at the 4-position and a fluorine at the 2-position creates a unique steric and electronic environment that can alter the binding mode compared to unsubstituted or differently halogenated analogs [2]. This can lead to differential degradation profiles of target proteins when incorporated into PROTACs.

Cross-coupling handle reactivity
Class-level
Ar-Br vs Ar-Cl relative oxidative addition rate >100-fold; Ar-F inert
Bromine is the only competent handle for Pd-catalyzed linker conjugation.
Class-level organometallic principle; PROTAC synthesis context.
Chemical Biology PROTAC CRBN Structure-Activity Relationship

Application Scenarios for 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione


Suzuki-Miyaura Linker Conjugation

The primary application of this compound is as a CRBN-recruiting moiety in the synthesis of PROTACs. Its high purity (≥98%) ensures reliable conjugation via standard amide coupling or click chemistry to a wide variety of POI ligands through a linker . The unique halogenation pattern offers a distinct starting point for exploring structure-activity relationships around the E3 ligase binding interface, potentially yielding PROTACs with different degradation kinetics or neo-substrate selectivity profiles compared to those using pomalidomide or lenalidomide [1].

Defined Exit Vector PROTAC Synthesis

Due to its well-defined molecular weight (286.10 g/mol) and high purity, this compound can serve as a high-quality reference standard for analytical method development. It can be used to calibrate liquid chromatography-mass spectrometry (LC-MS) systems for quantifying CRBN ligands or PROTACs in biological matrices . Its distinct isotopic pattern from the bromine atom aids in unambiguous identification and quantification in complex mixtures.

Halogen SAR for PROTAC Potency

The specific halogenation pattern of this CRBN ligand may induce a unique neo-substrate recruitment profile when part of a PROTAC molecule. Researchers can use this compound to build a focused library of PROTACs against a common target (e.g., BRD4, CDK9) and then perform global proteomics or ubiquitin remnant profiling to identify novel CRBN neo-substrates that are degraded in a ligand-dependent manner [2]. This can uncover new biology and off-target effects critical for drug development.

Application
Selection Property
Validation Focus
Pd-catalyzed linker conjugation
Aryl-Br coupling handle with inert ortho-F
Regioselective cross-coupling efficiency
Defined-exit-vector PROTAC design
C3 attachment geometry for ternary complex formation
Degradation activity in target-protein models
Halogen SAR for CRBN recruitment
Dual-halogen scaffold vs. mono-halogen analogs
Comparative CRBN binding and degrader potency
PROTAC library synthesis
Commercial purity and bromine handle for parallel coupling
Library physicochemical profile maintenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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